molecular formula C14H20Cl2N4 B1666022 Amprolium hydrochloride CAS No. 137-88-2

Amprolium hydrochloride

Cat. No.: B1666022
CAS No.: 137-88-2
M. Wt: 315.2 g/mol
InChI Key: PJBQYZZKGNOKNJ-UHFFFAOYSA-M
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Description

Amprolium is an organic compound primarily used as a coccidiostat in poultry. It is a thiamine analogue that inhibits the transport of thiamine, which is essential for the growth and survival of coccidia parasites. This compound is widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease caused by Eimeria species .

Mechanism of Action

Target of Action

Amprolium primarily targets the thiamine transporter of the Eimeria species . Eimeria is a genus of apicomplexan parasites that includes various species capable of causing the disease coccidiosis in poultry .

Mode of Action

Amprolium acts as a thiamine antagonist . Due to its close structural similarity to thiamine (vitamin B1), it competes for the absorption of thiamine by the Eimeria parasites . This competition effectively blocks the thiamine receptors, preventing coccidia from utilizing thiamine .

Biochemical Pathways

By blocking thiamine uptake, Amprolium prevents carbohydrate synthesis . Thiamine is a crucial coenzyme in the metabolism of sugars and amino acids. Its deficiency disrupts the energy metabolism of the parasites, leading to their starvation and eventual death .

Pharmacokinetics

Amprolium is rapidly eliminated from the body via the kidneys within a few hours . This rapid elimination suggests that the compound has a short half-life, which can influence its dosing frequency.

Result of Action

The action of Amprolium results in the effective control of coccidiosis in poultry . By causing thiamine deficiency in the parasites, it inhibits their growth and reproduction . This leads to a reduction in the population of the parasites, thereby alleviating the symptoms of coccidiosis .

Action Environment

The efficacy of Amprolium can be influenced by various environmental factors. For instance, the compound is commonly used in feed and water treatment during clinical outbreaks . The concentration of the compound in the feed, the frequency of administration, and the overall health status of the poultry can all impact the efficacy of Amprolium . Furthermore, resistance to Amprolium can develop over time, which can also affect its efficacy .

Biochemical Analysis

Biochemical Properties

Amprolium, by virtue of being a thiamine analogue, interacts with the thiamine transporter of Eimeria species . It blocks the thiamine uptake, thereby preventing carbohydrate synthesis . This interaction with the thiamine transporter is crucial for its role as a coccidiostat.

Cellular Effects

Amprolium’s primary cellular effect is on Eimeria species, a type of protozoan parasite. By mimicking thiamine and blocking its uptake, amprolium induces thiamine deficiency in these parasites, leading to their malnutrition and eventual death . This effect is particularly significant in the context of coccidiosis treatment in poultry .

Molecular Mechanism

The molecular mechanism of amprolium centers around its structural similarity to thiamine. This allows it to compete with thiamine for uptake by Eimeria species . By blocking thiamine uptake, it disrupts the carbohydrate synthesis that the parasites rely on for growth and reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, amprolium’s effects have been observed to cause decreases in bodyweight gain and tissue thiamine concentrations in rats receiving daily doses of the compound . This suggests a selective inhibition of thiamine uptake, which is a key aspect of its mechanism of action .

Dosage Effects in Animal Models

In animal models, the effects of amprolium vary with dosage. For instance, in dogs and cats, various doses are suggested for the treatment of coccidiosis . Overdoses can lead to thiamine deficiency, which may result in neurological signs .

Metabolic Pathways

Amprolium’s role in metabolic pathways is primarily linked to its inhibition of thiamine uptake. Thiamine is a coenzyme in several key metabolic pathways, including those involved in carbohydrate metabolism . By blocking thiamine uptake, amprolium can disrupt these pathways, particularly in organisms that are sensitive to it, such as Eimeria species .

Transport and Distribution

Amprolium is transported and distributed within cells and tissues via thiamine transport mechanisms . Its structural similarity to thiamine allows it to compete for uptake by these transporters .

Subcellular Localization

The subcellular localization of amprolium is likely to be similar to that of thiamine, given its structural similarity. Thiamine and its phosphate derivatives are known to be present in all cellular compartments, including the cytosol, mitochondria, and nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amprolium involves several steps. The process begins with the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide and subsequent addition of the remaining amidine nitrogen to one of the nitriles, leading to the formation of the pyrimidine. The nitrile is then reduced to the corresponding aminomethyl compound. Exhaustive methylation of the amine followed by displacement of the activated quaternary nitrogen by bromide ion affords the key intermediate. Finally, displacement of the halogen by α-picoline yields amprolium .

Industrial Production Methods

In industrial settings, amprolium is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Amprolium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and aminomethyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Amprolium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of thiamine analogues and their interactions with biological systems.

    Biology: Employed in research on coccidiosis and other parasitic diseases, particularly in understanding the mechanisms of thiamine transport inhibition.

    Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.

    Industry: Utilized as a feed additive in the poultry industry to prevent and control coccidiosis

Comparison with Similar Compounds

Amprolium is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:

Amprolium’s uniqueness lies in its high specificity for the thiamine transport system of Eimeria parasites, making it particularly effective during the schizogony phase of the parasite’s life cycle .

Properties

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride
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InChI

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
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InChI Key

PJBQYZZKGNOKNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]
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Molecular Formula

C14H20Cl2N4
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Related CAS

3053-18-7
Record name Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?)
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DSSTOX Substance ID

DTXSID0045547
Record name Amprolium hydrochloride
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Molecular Weight

315.2 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name Amprolium hydrochloride
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CAS No.

137-88-2, 3053-18-7, 121-25-5
Record name Amprolium hydrochloride
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Record name 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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